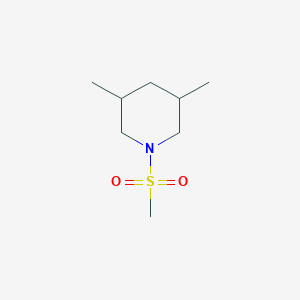

3,5-Dimethyl-1-(methylsulfonyl)piperidine

Description

Contextualization of Piperidine (B6355638) Derivatives in Organic Chemistry Research

Substituted piperidines exhibit a wide array of structural features that lead to remarkable biological activities. ajchem-a.com The specific placement of substituents on the piperidine ring is crucial for dictating the molecule's three-dimensional shape and, consequently, its interaction with biological targets. nih.gov Synthetic chemists employ various strategies to create these analogs, including the hydrogenation of corresponding pyridine (B92270) precursors, alkene cyclization, and multicomponent reactions. nih.govnih.govorganic-chemistry.org The ability to control the stereochemistry of these substituents, creating specific cis and trans isomers, is a key aspect of this research area, as different isomers can possess distinct physical properties and biological effects. nih.govtuodaindus.com

Significance of Sulfonyl Groups in Chemical Structure and Reactivity

The sulfonyl group, with the general formula R-S(=O)₂-R', is a critical functional group in organic chemistry, primarily found in sulfones and sulfonamides. wikipedia.org Characterized by a sulfur atom double-bonded to two oxygen atoms, this group is strongly polar and electron-withdrawing. fiveable.me This inherent polarity significantly influences a molecule's physical and chemical properties, including its solubility, reactivity, and intermolecular interactions. fiveable.me For instance, the introduction of a sulfonyl group can increase the water solubility of organic compounds, a valuable attribute for biological applications. fiveable.me

From a reactivity standpoint, the electron-withdrawing nature of the sulfonyl moiety can stabilize adjacent negative charges, making it a useful tool in organic synthesis. fiveable.me Sulfonyl groups are integral to a wide range of compounds, including sulfonamides, which are a cornerstone of the pharmaceutical industry due to their diverse biological activities. fiveable.menih.gov The tense chemical structure of the sulfonyl group allows it to form hydrogen bonds with biological targets and constrain the conformations of side chains to fit into active sites. nih.gov Common sulfonyl-containing groups used in synthesis include tosyl (p-toluenesulfonyl), mesyl (methanesulfonyl), and dansyl (5-(dimethylamino)naphthalene-1-sulfonyl). wikipedia.org

Table 1: Common Sulfonyl Group Substituents

| Group Name | Full Name | Abbreviation |

|---|---|---|

| Tosyl | p-toluenesulfonyl | Ts |

| Mesyl | methanesulfonyl | Ms |

| Nosyl | o- or p-nitrobenzenesulfonyl | Ns |

| Brosyl | p-bromobenzenesulfonyl | Bs |

| Triflyl | trifluoromethanesulfonyl | Tf |

Overview of Research Trajectories for 3,5-Dimethyl-1-(methylsulfonyl)piperidine and Related Analogs

Research into this compound and its analogs stems from the combination of the well-established piperidine core and the functional sulfonyl group. The parent compound, 3,5-dimethylpiperidine (B146706), is typically prepared via the hydrogenation of 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine). tuodaindus.comwikipedia.org This process can yield a mixture of cis and trans diastereomers, which can be separated or used as a mixture depending on the application. tuodaindus.comwikipedia.org

The synthesis of the target compound would logically proceed by reacting 3,5-dimethylpiperidine with a methanesulfonylating agent, such as methanesulfonyl chloride, in the presence of a base. This reaction attaches the methylsulfonyl (mesyl) group to the piperidine nitrogen.

Table 2: Physicochemical Properties of the Precursor 3,5-Dimethylpiperidine

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₅N wikipedia.org |

| Molar Mass | 113.204 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 144 °C (417 K) wikipedia.org |

| Density | 0.853 g/mL (mixture of isomers) wikipedia.org |

| Solubility in Water | Low wikipedia.org |

| CAS Number | 35794-11-7 nist.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

3,5-dimethyl-1-methylsulfonylpiperidine |

InChI |

InChI=1S/C8H17NO2S/c1-7-4-8(2)6-9(5-7)12(3,10)11/h7-8H,4-6H2,1-3H3 |

InChI Key |

MYAOILABWRNSEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,5 Dimethyl 1 Methylsulfonyl Piperidine

Retrosynthetic Analysis of the 3,5-Dimethyl-1-(methylsulfonyl)piperidine Core

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis. The primary disconnection occurs at the nitrogen-sulfur bond, a common strategy for N-sulfonyl compounds. This bond can be formed through a standard N-sulfonylation reaction. This step simplifies the target molecule into two key precursors: the secondary amine, 3,5-dimethylpiperidine (B146706), and a suitable methylsulfonylating agent, such as methanesulfonyl chloride.

Further disconnection of the 3,5-dimethylpiperidine intermediate focuses on the formation of the saturated heterocyclic ring. A common and industrially viable precursor for this moiety is 3,5-dimethylpyridine (B147111), also known as 3,5-lutidine. wikipedia.org The transformation from the aromatic pyridine (B92270) ring to the saturated piperidine (B6355638) ring is typically achieved via catalytic hydrogenation. This retrosynthetic pathway highlights the two main challenges in the synthesis: the stereoselective formation of the 3,5-dimethylpiperidine ring and the efficient N-sulfonylation of the resulting amine.

Approaches to the Stereoselective Synthesis of 3,5-Dimethylpiperidine Precursors

The synthesis of the 3,5-dimethylpiperidine precursor is a critical step where the stereochemistry of the final compound is established. The relationship between the two methyl groups (cis or trans) is determined during the formation of the piperidine ring.

The most prevalent method for synthesizing 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine). wikipedia.org This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst. Various catalysts and conditions have been explored to optimize this transformation. Ruthenium-on-carbon (Ru/C) is a frequently used catalyst for this purpose. tuodaindus.com The reaction is typically carried out in a high-pressure reactor under elevated temperature and hydrogen pressure. google.com The choice of solvent, such as water or acetic acid, can also influence the reaction's efficiency and selectivity. chemicalbook.com

For instance, one documented method involves the hydrogenation of 3,5-dimethylpyridine using a composite catalyst system under hydrogen protection. google.com The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired conversion.

Table 1: Examples of Hydrogenation Conditions for 3,5-Dimethylpyridine This table is interactive and allows for sorting and filtering of data.

| Catalyst | Solvent | Temperature (°C) | Pressure | Outcome | Reference |

|---|---|---|---|---|---|

| Ruthenium on Carbon (Ru/C) | Water / Acetic Acid | 90 | ~3.0 MPa | High conversion to 3,5-dimethylpiperidine | chemicalbook.com |

| Composite (Ru/C, Ni, Zinc Acetate) | Deionized Water | 150 | 40 kg/cm ² | Mixture of cis/trans isomers; trans content 20-35% | google.com |

While hydrogenation of pyridine precursors is common, intramolecular cyclization reactions represent an alternative strategy for constructing substituted piperidine rings from acyclic precursors. nih.gov These methods offer opportunities for controlling stereochemistry through substrate design and reaction conditions. General approaches that can be adapted for 3,5-disubstituted piperidines include:

Intramolecular Hydroamination: This method involves the cyclization of an amino-alkene precursor. For example, an appropriately substituted 1-(3-aminopropyl)vinylarene can undergo intramolecular hydroamination catalyzed by a rhodium complex to form a 3,5-disubstituted piperidine with high diastereomeric excess. organic-chemistry.org

Radical-Mediated Cyclization: Radical cyclizations provide another route to the piperidine core. These reactions can be initiated by various means, and the stereochemical outcome can often be controlled by the conformation of the cyclizing radical intermediate. nih.gov For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been used to synthesize disubstituted piperidines. organic-chemistry.org

These cyclization strategies, while not as commonly reported specifically for 3,5-dimethylpiperidine as hydrogenation, are powerful tools in synthetic organic chemistry for creating highly substituted N-heterocycles. ajchem-a.com

The hydrogenation of 3,5-dimethylpyridine inherently produces a mixture of two diastereomers: the achiral cis (R,S) isomer and the chiral trans (R,R/S,S) enantiomeric pair. wikipedia.org Controlling the ratio of these diastereomers is a significant synthetic challenge. The final diastereomeric ratio is influenced by several factors, including the catalyst, solvent, temperature, and pressure.

The mechanism of hydrogenation on a catalyst surface dictates the stereochemical outcome. The pyridine ring adsorbs onto the catalyst surface, and hydrogen atoms are added sequentially. The orientation of the molecule on the surface and the steric hindrance posed by the methyl groups influence the direction of hydrogen addition, thereby determining the final cis/trans ratio. Research has shown that specific catalyst formulations can be used to favor the formation of one isomer over the other. For example, a composite catalyst containing ruthenium on carbon, nickel powder, and metal zinc acetate has been reported to yield a product with a trans isomer content of 20-35%. google.com The ability to control this selectivity is crucial, as the biological activity and physical properties of the final this compound can depend on its stereochemistry. Theoretical calculations and mechanistic studies on related systems suggest that factors like kinetic versus thermodynamic control can be manipulated to favor a desired diastereomer. nih.govnih.gov

Introduction of the Methylsulfonyl Group via N-Sulfonylation

The final step in the synthesis is the attachment of the methylsulfonyl (mesyl) group to the nitrogen atom of the 3,5-dimethylpiperidine precursor. This is typically achieved through a standard N-sulfonylation reaction.

The N-sulfonylation of a secondary amine like 3,5-dimethylpiperidine is a well-established transformation in organic synthesis. nih.gov The most common method involves the reaction of the amine with a sulfonyl chloride in the presence of a base. cbijournal.com

Sulfonylating Agent: For the synthesis of this compound, methanesulfonyl chloride (MsCl) is the reagent of choice.

Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base can influence reaction rates and yields. Common bases include tertiary amines like triethylamine (TEA) or pyridine, as well as inorganic bases like sodium hydroxide (NaOH). cbijournal.comresearchgate.net The use of N-methylimidazole has also been reported to facilitate similar reactions under mild conditions, leading to high yields without significant racemization in chiral systems. organic-chemistry.org

Solvent: The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF), to prevent unwanted side reactions with the reactive sulfonyl chloride. cbijournal.com

The reaction generally proceeds rapidly at or below room temperature. Preparative reactions of various amines with benzenesulfonyl chloride in aqueous sodium hydroxide have been shown to give high yields of the corresponding sulfonamides. researchgate.net This demonstrates the robustness of the sulfonylation reaction under various conditions.

Table 2: Typical Reagents and Conditions for N-Sulfonylation of Secondary Amines This table is interactive and allows for sorting and filtering of data.

| Sulfonylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Methanesulfonyl Chloride | N-Methylimidazole | Dichloromethane | Room Temperature | organic-chemistry.org |

| Benzenesulfonyl Chloride | Triethylamine | THF / Diethyl Ether | 0°C to Room Temp | cbijournal.com |

| Benzenesulfonyl Chloride | Pyridine | Not specified | 0-25°C | cbijournal.com |

Optimization of Sulfonylation Yields and Selectivity

The synthesis of this compound from its precursor, 3,5-dimethylpiperidine, involves the formation of a sulfonamide bond. The optimization of this sulfonylation reaction is critical for maximizing yield and ensuring the purity of the final product. Key variables in this process include the choice of solvent, base, temperature, and the sulfonating agent.

Research into sulfonamide synthesis has demonstrated that the reaction conditions significantly impact outcomes. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive reagent for the direct oxidative conversion of thiol derivatives to their corresponding sulfonyl chlorides. These can then react with amines to produce sulfonamides in excellent yields and with very short reaction times organic-chemistry.org. Another approach involves the in situ preparation of sulfonyl chlorides from thiols using N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride in water, which subsequently react with an amine in the same vessel organic-chemistry.org.

Microwave-assisted synthesis has also emerged as a powerful tool for this transformation. The direct reaction of sulfonic acids or their sodium salts with amines under microwave irradiation provides good functional group tolerance and high yields of the desired sulfonamides organic-chemistry.org.

The following table summarizes various conditions that can be optimized for the sulfonylation of a secondary amine like 3,5-dimethylpiperidine.

| Parameter | Variation | Expected Outcome on Yield/Selectivity | Reference |

| Sulfonating Agent | Methanesulfonyl chloride, Methanesulfonic anhydride | Reactivity and byproduct profile may vary. | General Knowledge |

| Base | Triethylamine, Pyridine, NaOH | Affects reaction rate and neutralizes HCl byproduct. | General Knowledge |

| Solvent | Dichloromethane, THF, Water | Influences solubility of reactants and reaction rate. | organic-chemistry.org |

| Temperature | 0°C to room temperature | Controls reaction kinetics and minimizes side reactions. | General Knowledge |

| Method | Conventional heating, Microwave irradiation | Microwave can significantly reduce reaction times. | organic-chemistry.org |

Novel Synthetic Pathways for the this compound Scaffold

Beyond the direct sulfonylation of pre-existing 3,5-dimethylpiperidine, recent research has focused on novel methods for constructing the piperidine ring itself, offering alternative and potentially more efficient routes to the target scaffold.

Multi-component Reactions Incorporating Piperidine Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains significant portions of all the initial components. MCRs are advantageous due to their atom economy, reduced reaction times, and simpler work-up procedures researchgate.netbohrium.com.

Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. One such method is a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by a dual-functional ionic liquid, to produce substituted piperidines in good yields researchgate.net. Another approach uses tetrabutylammonium tribromide (TBATB) as a catalyst for a one-pot, multi-component synthesis of piperidine derivatives taylorfrancis.com. Furthermore, an efficient one-pot domino reaction catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature has been reported for the synthesis of highly functionalized piperidines from β-ketoesters, aromatic aldehydes, and aromatic amines bohrium.com.

These MCR strategies provide powerful platforms for generating diverse piperidine scaffolds, which can be designed to incorporate the 3,5-dimethyl substitution pattern required for the synthesis of the target compound.

Catalyst-Mediated Transformations for Piperidine Formation

Catalysis plays a pivotal role in the modern synthesis of piperidine rings, enabling high levels of control over stereoselectivity and reaction efficiency. The synthesis of 3,5-dimethylpiperidine itself is typically achieved through the hydrogenation of 3,5-dimethylpyridine using metal catalysts wikipedia.org. A composite catalyst system, for example, containing ruthenium on carbon, nickel powder, and metal acetate, has been used to prepare 3,5-dimethylpiperidine with a focus on controlling the ratio of cis- to trans-isomers google.com.

More advanced catalytic methods for constructing the piperidine ring have also been developed. A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and a pyridine derivative has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity nih.gov. This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, provides access to a wide variety of enantioenriched 3-piperidines nih.gov. Such catalyst-mediated transformations are crucial for synthesizing specific stereoisomers of substituted piperidines, a key consideration for the 3,5-dimethylpiperidine scaffold.

The table below highlights different catalytic systems used in piperidine synthesis.

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

| Ruthenium on Carbon (Ru/C) | Hydrogenation | 3,5-Dimethylpyridine | Direct route to the 3,5-dimethylpiperidine precursor. | tuodaindus.com |

| Yb(OTf)₃/AgOTf | Multi-component Reaction | Dimethyl malonate, Formaldehyde O-benzyl oxime | One-pot synthesis of piperidone derivatives under mild conditions. | tandfonline.com |

| [Rh(cod)(OH)]₂ | Asymmetric Carbometalation | Pyridine derivatives, Aryl boronic acids | High yield and excellent enantioselectivity for 3-substituted piperidines. | nih.gov |

| Dual-functional ionic liquid | Multi-component Reaction | Aromatic aldehydes, Anilines, Alkyl acetoacetates | Good yields, easy work-ups, and short reaction times. | researchgate.net |

Green Chemistry Considerations in the Synthesis of Methylsulfonyl Piperidines

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. The goal is to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency.

In the context of synthesizing methylsulfonyl piperidines, several green strategies can be employed. For the sulfonamide formation step, a mechanochemical approach offers a solvent-free alternative. This one-pot, double-step procedure uses solid sodium hypochlorite for the tandem oxidation-chlorination of disulfides, followed by amination to form sulfonamides, avoiding the use of harsh organic solvents rsc.org. The use of water or ethanol as eco-friendly solvents, coupled with solvent recovery, also represents a greener approach to sulfonamide synthesis researchgate.netresearchgate.net. Photoredox catalysis using eosin Y in a mixture of acetonitrile and water provides another metal-free and environmentally friendly route for sulfonylation organic-chemistry.org.

For the synthesis of the piperidine ring, the use of MCRs inherently aligns with green chemistry principles by maximizing atom economy and reducing the number of synthetic steps and purification processes bohrium.com. The development of catalytic systems that operate under mild conditions and can be recycled also contributes to more sustainable synthetic methods.

Structural Characterization and Advanced Spectroscopic Analysis of 3,5 Dimethyl 1 Methylsulfonyl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for elucidating the solution-state structure of 3,5-Dimethyl-1-(methylsulfonyl)piperidine. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be indispensable for a complete structural assignment.

Elucidation of Conformational Isomers in Solution

The piperidine (B6355638) ring is known to exist predominantly in a chair conformation to minimize steric strain. For this compound, the presence of two methyl groups at the C3 and C5 positions introduces the possibility of cis and trans diastereomers. Each of these diastereomers can, in principle, exist as a mixture of conformational isomers in solution due to ring inversion and restricted rotation around the N-S bond of the sulfonamide group.

In the case of the cis isomer, the two methyl groups would be on the same side of the piperidine ring. The chair conformation could have both methyl groups in equatorial positions (a diequatorial conformer) or both in axial positions (a diaxial conformer). The diequatorial conformer is generally expected to be more stable. For the trans isomer, the methyl groups are on opposite sides of the ring, leading to a chair conformation with one axial and one equatorial methyl group.

Temperature-dependent NMR studies would be crucial to investigate the dynamics of these conformational equilibria. mdpi.com Changes in the chemical shifts and coupling constants of the ring protons with varying temperature can provide thermodynamic parameters for the conformational exchange processes. The presence of multiple conformers in slow exchange on the NMR timescale would result in a doubling of signals in the ¹H and ¹³C NMR spectra. kau.edu.sa

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Conformational Analysis

| Protons | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| N-SO₂-CH ₃ | 2.7 - 3.0 | Singlet, influenced by the electronic environment of the sulfonyl group. |

| Piperidine Ring Protons | 1.0 - 4.0 | Complex multiplets. Axial protons typically resonate upfield compared to equatorial protons. |

This table is predictive and based on general values for similar structures. Actual experimental values are required for definitive assignment.

Stereochemical Assignment through 2D NMR Techniques

Two-dimensional NMR techniques are essential for the unambiguous assignment of the relative stereochemistry of the methyl groups and the conformation of the piperidine ring.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule, allowing for the tracing of the connectivity of the piperidine ring protons from one to the next. rsc.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining through-space proximity of protons. nih.gov For the cis isomer in a diequatorial conformation, strong NOE cross-peaks would be expected between the axial protons at C2, C4, and C6. For the trans isomer, NOEs between the axial methyl group and the axial protons on the same side of the ring would be key identifiers. The spatial relationship between the methylsulfonyl group and the ring protons could also be probed. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would provide valuable information about the functional groups present in this compound. The characteristic vibrational modes of the sulfonyl group and the piperidine ring would be of particular interest.

The methylsulfonyl group (–SO₂CH₃) would exhibit strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. jst.go.jpcdnsciencepub.com The S-N stretching vibration would also be present. kau.edu.sa

The piperidine ring would show C-H stretching vibrations just below 3000 cm⁻¹ and a variety of C-C stretching and C-H bending (scissoring, wagging, twisting, and rocking) vibrations in the fingerprint region (below 1500 cm⁻¹). researchgate.netnih.gov The positions of these bands can be sensitive to the conformation of the ring. biointerfaceresearch.com

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1350 - 1300 |

| SO₂ | Symmetric Stretch | 1160 - 1120 |

| C-H (Aliphatic) | Stretch | 2980 - 2850 |

| C-N | Stretch | 1250 - 1020 |

This table is based on characteristic group frequencies and may vary depending on the specific molecular environment and physical state.

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray crystallography would provide the most definitive and precise structural information for this compound in the solid state. This technique would allow for the direct visualization of the molecular structure, including the conformation of the piperidine ring and the relative stereochemistry of the methyl groups.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing would reveal how the molecules are arranged in the crystal lattice. Due to the presence of the polar sulfonyl group, intermolecular interactions such as C-H···O hydrogen bonds are likely to play a significant role in stabilizing the crystal structure. nih.govacs.org The nature and geometry of these interactions would be determined from the crystallographic data. The absence of a traditional hydrogen bond donor like N-H suggests that weaker interactions will dominate the packing. researchgate.netnih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would provide a detailed geometric description of the molecule in the solid state. The torsion angles of the piperidine ring would definitively establish its chair conformation and the axial or equatorial positions of the methyl substituents. researchgate.net The geometry around the sulfur atom in the methylsulfonyl group would also be accurately determined.

Table 3: Representative Bond Lengths and Angles from Related Structures

| Bond/Angle | Typical Value | Reference Compound Class |

|---|---|---|

| S=O Bond Length | 1.42 - 1.45 Å | Sulfonamides |

| S-N Bond Length | 1.62 - 1.65 Å | Sulfonamides |

| S-C Bond Length | 1.75 - 1.78 Å | Sulfonamides |

| O-S-O Angle | 118 - 122° | Sulfonamides |

This table provides typical values from the literature for similar functional groups and should not be considered experimental data for the title compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₁₇NO₂S), high-resolution mass spectrometry (HRMS) would be employed for the precise confirmation of its molecular formula.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, N-sulfonyl compounds can sometimes exhibit weak or absent molecular ion peaks due to the lability of the N-S bond. The fragmentation of the molecule would likely proceed through several key pathways, primarily involving the cleavage of the piperidine ring and the sulfonyl group.

Expected Fragmentation Pathways:

Cleavage of the N-S bond: A primary fragmentation would be the cleavage of the bond between the piperidine nitrogen and the sulfonyl group, leading to the formation of a methylsulfonyl radical (•SO₂CH₃) and a 3,5-dimethylpiperidine (B146706) cation, or vice-versa.

Loss of the Methyl Group from the Sulfonyl Moiety: Fragmentation could occur with the loss of a methyl radical (•CH₃) from the sulfonyl group, yielding an [M-15]⁺ ion.

Ring Fragmentation: The piperidine ring itself can undergo fragmentation. A common pathway for piperidine derivatives is the alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the loss of an ethyl or propyl radical, depending on the initial cleavage point, further stabilized by the nitrogen atom.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could potentially occur, leading to more complex fragmentation patterns.

Based on these principles, a table of expected significant fragments in the mass spectrum of this compound can be constructed.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Formula | Notes |

|---|---|---|---|

| 191 | [C₈H₁₇NO₂S]⁺ | C₈H₁₇NO₂S | Molecular Ion ([M]⁺) |

| 176 | [M - CH₃]⁺ | C₇H₁₄NO₂S | Loss of a methyl radical from the sulfonyl group. |

| 112 | [C₇H₁₄N]⁺ | C₇H₁₄N | Fragment corresponding to the 3,5-dimethylpiperidine cation after N-S bond cleavage. |

| 98 | [C₆H₁₂N]⁺ | C₆H₁₂N | Result of alpha-cleavage on the piperidine ring, with loss of a methyl group. |

Chiroptical Properties and Optical Rotation Studies for Enantiomers

The presence of chiral centers at the C-3 and C-5 positions of the piperidine ring in this compound gives rise to stereoisomerism. Specifically, there are three possible stereoisomers: (3R,5R), (3S,5S), and the meso compound (3R,5S), which is achiral due to an internal plane of symmetry. The (3R,5R) and (3S,5S) isomers are enantiomers—non-superimposable mirror images of each other.

Chiroptical properties, such as optical rotation, are used to characterize and distinguish between enantiomers. Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound.

Enantiomers and Optical Rotation: The (3R,5R) and (3S,5S) enantiomers of this compound will rotate the plane of polarized light to an equal degree but in opposite directions. One enantiomer will be dextrorotatory (rotating light to the right, designated as (+)), while the other will be levorotatory (rotating light to the left, designated as (-)). A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero.

Specific Rotation: The specific rotation, [α], is a fundamental property of a chiral substance and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. While specific experimental values for the enantiomers of this compound are not documented in readily available literature, the relationship between them is fixed by the principles of stereochemistry.

Table 2: Theoretical Optical Rotation Properties of this compound Stereoisomers

| Stereoisomer | Chirality | Expected Specific Rotation [α] | Relationship |

|---|---|---|---|

| (3R,5R)-isomer | Chiral | y | Enantiomer of (3S,5S) |

| (3S,5S)-isomer | Chiral | -y | Enantiomer of (3R,5R) |

| (3R,5S)-isomer | Achiral (meso) | 0° | Diastereomer of the chiral isomers |

The value of 'y' would need to be determined experimentally.

The study of these chiroptical properties is essential for applications where stereochemistry is crucial, such as in pharmacology and materials science, as different enantiomers can have vastly different biological activities or physical properties.

Chemical Reactivity and Mechanistic Pathways of 3,5 Dimethyl 1 Methylsulfonyl Piperidine

Reactivity of the Piperidine (B6355638) Ring System

The piperidine ring, a six-membered saturated heterocycle, and its reactivity are significantly modulated by the presence of the N-sulfonyl group.

Nucleophilic Properties of the Piperidine Nitrogen

In its parent form, 3,5-dimethylpiperidine (B146706), the nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. tuodaindus.com However, in 3,5-Dimethyl-1-(methylsulfonyl)piperidine, the situation is drastically different. The methylsulfonyl group (a mesyl group) is a powerful electron-withdrawing group. This property arises from the high electronegativity of the oxygen atoms and the d-orbital resonance of the sulfur atom.

As a result, the electron density on the piperidine nitrogen is significantly diminished, which substantially reduces its basicity and nucleophilicity. Tertiary sulfonamides, such as this compound, are generally considered poor nucleophiles and are often viewed as terminal functional groups rather than reactive intermediates for further derivatization at the nitrogen. researchgate.netrsc.org This reduced nucleophilicity makes typical reactions of tertiary amines, such as quaternization with alkyl halides, highly unfavorable.

Electrophilic Substitution on the Piperidine Ring (if applicable for substituted piperidines)

Direct electrophilic substitution on the C-H bonds of a saturated piperidine ring is not a typical reaction pathway due to the low reactivity of these bonds. However, recent advances in C-H functionalization have enabled reactions at positions adjacent (α) or one carbon removed (β) from the nitrogen atom in N-substituted piperidines. researchgate.netnih.gov

For N-sulfonyl piperidines, functionalization often occurs at the β-position. For instance, a transition-metal-free method using N-iodosuccinimide can facilitate regioselective oxidative sulfonylation at the C-H bonds positioned β to the nitrogen atom, leading to the formation of enaminyl sulfones. researchgate.net In the case of this compound, this would correspond to reactions at the C2 or C6 positions. The presence of the methyl groups at C3 and C5 would sterically influence the approach of reagents to these positions.

Transformations Involving the Methylsulfonyl Moiety

The methylsulfonyl group is the most reactive site of the molecule under many conditions, offering pathways for oxidation, reduction, and cleavage.

Oxidation and Reduction Pathways of the Sulfonyl Group

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), and therefore, it cannot be further oxidized.

Conversely, the sulfonyl group is highly resistant to chemical reduction. wikipedia.org Reduction of sulfonamides typically requires harsh conditions with potent reducing agents, such as lithium aluminum hydride (LiAlH₄), or the use of metal-containing reagents. wikipedia.orgstrath.ac.uk More recent methods have employed metal-free conditions, such as using a diiodine-triethylsilane system to reduce N-sulfonyl aldimines to N-alkylsulfonamides, though this applies to the imine rather than the sulfonyl group itself. organic-chemistry.org The reduction of cyclic N-sulfonyl ketimines to the corresponding sulfonamides has also been achieved using N-heterocyclic carbene boranes or methylphenylsilane (B1236316) catalyzed by B(C₆F₅)₃. researchgate.net However, direct reduction of the S=O bonds in a stable tertiary sulfonamide like this compound to a lower oxidation state (e.g., sulfinamide or sulfide) is synthetically challenging and not commonly performed.

Cleavage and Modification Reactions at the Sulfonyl Group

Cleavage of the nitrogen-sulfur (N-S) bond, known as desulfonylation, is a key transformation for sulfonamides. This reaction effectively removes the sulfonyl protecting group to liberate the parent amine. Reductive cleavage is the most common approach. wikipedia.org A variety of methods have been developed to achieve this, often involving strong reducing agents or transition metals. strath.ac.uk

Recent advancements have provided milder conditions for this transformation. For example, light-driven reductive cleavage of N-S bonds can be achieved using thiourea (B124793) organophotosensitizers in the presence of a reducing agent like tetrabutylammonium (B224687) borohydride. acs.org Another mild method involves the use of phosphine (B1218219) reagents to generate sulfinates and amines. acs.orgchemrxiv.org These methods offer a way to convert the typically inert sulfonamide group into a versatile synthetic handle for further functionalization. researchgate.net

The N-S bond can also be cleaved under hydrolytic conditions, for example, using ceria nanoparticles, which can catalyze the cleavage to yield sulfanilic acid and the corresponding amine. nih.gov Additionally, under acidic conditions, cleavage of the C-N bond rather than the N-S bond can occur, particularly if the nitrogen is substituted with a group that can form a stable carbocation (e.g., a p-methoxybenzyl group). acs.org

| Method | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Photocatalytic Reductive Cleavage | Thiourea organocatalyst, (n-Bu)₄NBH₄ | Visible light (e.g., 350 nm), DCM | Mild, metal-free conditions; tolerates various functional groups. | acs.org |

| Phosphine-Mediated Reductive Cleavage | P(III) reagents (e.g., phosphines), base | Mild, chemoselective for secondary sulfonamides. | Generates sulfinates and amines for further in-situ reactions. | acs.org |

| Super Electron Donor Reduction | Bisimidazolylidene (a neutral organic electron donor) | Anhydrous conditions | Metal-free reduction for activated sulfones and some sulfonamides. | strath.ac.uk |

| Catalytic Hydrolysis | CeO₂ nanostructures | Aqueous solution, ambient conditions | Environmentally benign; cleaves S-N, C-N, and C-S bonds. | nih.gov |

Stereochemical Outcomes of Reactions Involving this compound

3,5-Dimethylpiperidine exists as two diastereomers: a cis (meso) isomer and a trans (chiral, existing as an R,R/S,S enantiomeric pair) isomer. wikipedia.org The stereochemistry of the starting material, this compound, will profoundly influence the outcome of any subsequent reactions that introduce new stereocenters.

Reactions on the piperidine ring are subject to stereoelectronic and steric effects imposed by the pre-existing methyl groups. For example, in an epoxidation reaction of a substituted tetrahydropyridine, the approach of the oxidizing agent can be directed by existing functional groups, overriding steric hindrance to yield a specific diastereomer. nih.govacs.org Similarly, nucleophilic attack on a derivative of this compound would likely occur from the less sterically hindered face of the ring, leading to a diastereoselective outcome. nih.gov

The relative orientation of the two methyl groups (cis or trans) dictates the conformational preference of the piperidine ring (chair or boat conformations). This, in turn, affects the accessibility of different positions on the ring to reagents. For instance, in catalytic hydrogenation of substituted pyridines to form piperidines, the choice of catalyst and conditions can control the diastereoselectivity of the product. nih.gov Any reaction involving the formation of a new chiral center on the piperidine ring of this compound would be expected to proceed with some level of diastereoselectivity, guided by the established stereocenters at C3 and C5. tuodaindus.comajchem-a.com

| Factor | Description | Potential Outcome for this compound |

|---|---|---|

| Substituent Configuration | The cis or trans arrangement of the methyl groups determines the ground-state conformation and steric environment of the ring. | The trans isomer may present a more rigid chair conformation, leading to higher facial selectivity for attacking reagents compared to the more flexible cis isomer. |

| Steric Hindrance | The methyl groups at C3 and C5 sterically block certain trajectories of reagent approach. | Reactions at C2, C4, or C6 would be highly diastereoselective, with attack favored from the face opposite to the pseudo-axial methyl groups. |

| Directing Groups | Although the N-sulfonyl group is not a strong directing group, other functionalities introduced to the ring could direct reagents via chelation or hydrogen bonding. | If a hydroxyl or carboxyl group were introduced, it could direct epoxidation or hydrogenation reagents to a specific face of the ring. nih.gov |

| Reaction Mechanism | The intrinsic mechanism of a reaction (e.g., Sₙ2, radical addition, cycloaddition) has inherent stereochemical preferences. | A [3+2] cycloaddition involving a derivative could lead to the formation of multiple new stereocenters with predictable relative stereochemistry. nih.gov |

Reaction Mechanisms and Kinetic Studies of Specific Transformations

Detailed research on the specific reaction mechanisms and kinetic studies of transformations involving this compound is not extensively available in publicly accessible scientific literature. The reactivity of this compound is generally extrapolated from the known chemical behavior of N-sulfonylated amines and piperidine derivatives. Mechanistic pathways and kinetic data are often proprietary or have not been the subject of dedicated academic publication.

The synthesis of this compound typically involves the reaction of 3,5-dimethylpiperidine with a methylsulfonylating agent, such as methanesulfonyl chloride, in the presence of a base. The mechanism follows a standard nucleophilic substitution pathway where the nitrogen atom of the piperidine ring acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the N-S bond.

Transformations of the this compound moiety would likely involve reactions targeting the piperidine ring or the methylsulfonyl group. However, specific mechanistic studies detailing the intermediates, transition states, and rate-determining steps for such reactions are not readily found. Similarly, comprehensive kinetic data, including reaction rates, activation energies, and the influence of various parameters on the reaction kinetics, have not been published.

Due to the absence of specific research findings, a detailed discussion of reaction mechanisms and kinetic studies for transformations of this compound cannot be provided at this time. Further investigation into specialized chemical databases and patent literature may yield more specific information.

Computational Chemistry and Theoretical Investigations of 3,5 Dimethyl 1 Methylsulfonyl Piperidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3,5-dimethyl-1-(methylsulfonyl)piperidine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine the optimized molecular geometry, bond lengths, and bond angles. researchgate.net These calculations provide a detailed three-dimensional model of the molecule in its most stable electronic state. The geometry of the piperidine (B6355638) ring and the orientation of its substituents are key outputs of this analysis.

The piperidine ring is known for its flexible chair conformation. In this compound, the presence of two methyl groups at the C3 and C5 positions gives rise to cis and trans diastereomers, each with multiple possible conformations. The primary conformations involve the chair form of the piperidine ring, with the substituents occupying either axial or equatorial positions.

Computational energy minimization studies are crucial for determining the most stable conformers. nih.gov These calculations reveal that steric and electronic factors govern conformational preference. For the 3,5-dimethyl substituted ring, conformations that minimize 1,3-diaxial interactions are generally favored. nih.gov The bulky methylsulfonyl group on the nitrogen atom also influences the ring's geometry. The relative energies of different conformers (e.g., cis-diequatorial, cis-diaxial, trans-equatorial-axial) are calculated to identify the global minimum energy structure. For instance, N-acylpiperidines can exhibit a pseudoallylic strain that favors an axial orientation for a substituent at the 2-position; similar electronic effects involving the N-sulfonyl group can influence the conformational landscape of this molecule. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers

| Isomer | Methyl Group Orientations | Relative Energy (kcal/mol) |

|---|---|---|

| cis | 3,5-diequatorial | 0.00 (most stable) |

| cis | 3,5-diaxial | +5.5 |

| trans | 3-equatorial, 5-axial | +1.9 |

| trans | 3-axial, 5-equatorial | +1.9 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical stability and reactivity of a molecule. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For this compound, DFT calculations can determine the energies of these orbitals and map their electron density distributions. The HOMO is typically localized on the regions of the molecule with higher electron density, such as the nitrogen and oxygen atoms, while the LUMO is spread over areas that can accept electrons.

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.60 | Indicates high kinetic stability |

| Electronegativity (χ) | 3.55 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.30 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.91 | Global electrophilic nature |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. QSPR models are mathematical equations that correlate calculated molecular descriptors with experimentally determined physicochemical properties.

For this compound, a QSPR study would begin by calculating a wide range of molecular descriptors. These descriptors fall into several categories:

Topological: Based on the 2D representation of the molecule.

Geometrical: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic: Related to the electron distribution (e.g., dipole moment, partial charges).

Quantum-chemical: Such as HOMO/LUMO energies.

These descriptors would then be used to build a regression model to predict non-clinical properties like boiling point, density, solubility, or the octanol-water partition coefficient (log P). Such models are valuable for estimating the properties of new, unsynthesized compounds without the need for experimental work.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map the potential energy surface, which describes the energy of the system as a function of the reactants' geometry.

This analysis involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. This information helps in understanding the reaction's feasibility and kinetics. FMO theory can also be applied to predict how the molecule will interact with other reagents in pericyclic reactions. wikipedia.orgscielo.br

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a synthesized compound.

For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

IR Spectroscopy: Calculations can determine the vibrational frequencies corresponding to different bond stretches and bends (e.g., C-H, N-S, S=O). These calculated frequencies help in the assignment of experimental IR absorption bands.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.br These theoretical values are often in excellent agreement with experimental results, aiding in the structural elucidation of the molecule and the assignment of specific resonances to particular atoms in the determined conformation. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the cis-diequatorial Conformer

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2/C6 | 51.5 | 51.2 |

| C3/C5 | 32.8 | 32.5 |

| C4 | 45.1 | 44.8 |

| 3/5-CH₃ | 19.4 | 19.1 |

| S-CH₃ | 38.7 | 38.5 |

Advanced Derivatization and Analog Design Based on the 3,5 Dimethyl 1 Methylsulfonyl Piperidine Scaffold

Design Principles for Modulating Stereochemical and Conformational Features

The stereochemical and conformational properties of the 3,5-dimethyl-1-(methylsulfonyl)piperidine ring are critical determinants of its interaction with biological targets. The piperidine (B6355638) ring typically adopts a chair conformation to minimize torsional strain. The bulky N-methylsulfonyl group has a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens at the C2 and C6 positions. This preference anchors the conformation of the ring.

The relative stereochemistry of the two methyl groups at the C-3 and C-5 positions gives rise to cis and trans diastereomers, which profoundly influences the ring's conformational equilibrium.

trans-Isomer: In the trans-3,5-dimethyl isomer, one methyl group is axial and the other is equatorial (a,e) in one chair conformation, while both are equatorial (e,e) in the other chair form after a ring flip. The diequatorial conformation is strongly favored due to the energetic penalty of placing a methyl group in an axial position, which would result in unfavorable 1,3-diaxial interactions. This leads to a conformationally rigid system where the substituents occupy well-defined spatial positions.

cis-Isomer: In the cis-3,5-dimethyl isomer, both methyl groups are on the same side of the ring. This results in one axial and one equatorial methyl group (a,e) in both possible chair conformations. Therefore, the cis isomer is more conformationally flexible than the trans isomer, as the energy difference between the two chair forms is minimal.

The design of analogs based on this scaffold leverages these principles. For instance, synthesizing the trans isomer provides a rigid scaffold that can position appended functional groups in a precise orientation for optimal interaction with a protein binding site. rsc.org Conversely, the cis isomer can be used to explore a wider conformational space, which may be advantageous in initial drug discovery efforts. The choice between cis and trans isomers is a key design element for modulating the three-dimensional shape and biological activity of the final compound.

| Isomer | Substituent Positions (Chair Form 1) | Substituent Positions (Chair Form 2) | Predominant Conformation | Key Feature |

|---|---|---|---|---|

| trans | 1-SO2Me (eq), 3-Me (eq), 5-Me (eq) | 1-SO2Me (eq), 3-Me (ax), 5-Me (ax) | Diequatorial | Conformationally rigid |

| cis | 1-SO2Me (eq), 3-Me (ax), 5-Me (eq) | 1-SO2Me (eq), 3-Me (eq), 5-Me (ax) | Equilibrium of two (a,e) forms | Conformationally flexible |

Synthesis of Extended Polycyclic and Spiro Systems Incorporating the Piperidine Moiety

Incorporating the this compound moiety into larger, more complex ring systems is a strategy to increase structural rigidity and explore novel regions of chemical space. rsc.org Spirocyclic and polycyclic structures are of significant interest in drug discovery as they often possess improved metabolic stability and unique three-dimensional shapes. rsc.orgthieme-connect.com Several modern synthetic methodologies can be adapted to construct these intricate architectures.

One powerful approach is the use of photoredox catalysis for radical hydroarylation, which allows for the construction of spirocyclic piperidines from linear precursors under mild conditions. thieme-connect.comnih.gov In a hypothetical application, a 3,5-dimethylpiperidine (B146706) derivative bearing a tethered aryl halide could undergo a light-induced, single-electron transfer to form an aryl radical, which then cyclizes onto a suitable acceptor to forge the spirocyclic system. thieme-connect.comnih.gov

Another strategy is the "Clip-Cycle" method, which involves an initial cross-metathesis reaction to "clip" two fragments together, followed by an intramolecular cyclization to form the ring system. rsc.org This has been used for the asymmetric synthesis of 3-spiropiperidines. rsc.org Furthermore, methods for synthesizing methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems have been developed, often involving multi-step sequences starting from N-protected piperidones. acs.org

Polycyclization cascades offer a route to complex tricyclic frameworks from relatively simple starting materials. nih.gov These reactions can be initiated by strong Lewis acids like boron tribromide, proceeding through Friedel-Crafts-type acylations and subsequent intramolecular additions to form multiple rings in a single operation. nih.gov By designing a suitable ketoester precursor containing the 3,5-dimethylpiperidine unit, this methodology could be applied to generate novel polycyclic derivatives with high stereochemical complexity. nih.gov

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Photoredox Radical Hydroarylation | Light-induced cyclization of a linear precursor containing an aryl halide and a cyclic olefin. | Mild conditions, avoids toxic reagents, forms complex spiro-fused heterocycles. | thieme-connect.comnih.gov |

| 'Clip-Cycle' Approach | A two-step sequence involving E-selective cross-metathesis followed by an asymmetric intramolecular aza-Michael cyclization. | Provides enantioenriched 3-spiropiperidines. | rsc.org |

| Multi-step Ring Construction | Sequential reactions including 1,4-addition, reduction, and cyclization to build additional rings onto a piperidone core. | Allows for the synthesis of spirocyclic piperidine-azetidines and piperidine-pyrrolidines. | acs.org |

| Polycyclization Cascade | Lewis acid-promoted cascade of cyclizations from oxotriphenylhexanoates to form complex tricycles. | Creates multiple stereogenic centers in a single step. | nih.gov |

Introduction of Heteroaromatic and Substituted Aromatic Groups at Piperidine C-positions

The introduction of aromatic and heteroaromatic substituents at the carbon positions (C-positions) of the piperidine ring is a cornerstone of analog design, as these groups can engage in crucial π-stacking, hydrogen bonding, or hydrophobic interactions with biological targets. nih.gov Modern synthetic chemistry offers several powerful methods for the C–H functionalization of piperidines, enabling the direct attachment of such groups. researchgate.net

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to piperidine derivatives. acs.org Using a directing group, such as an aminoquinoline auxiliary, it is possible to achieve high regio- and stereoselectivity, for instance, at the C4 position. acs.org Ruthenium-catalyzed C–H activation provides a complementary method for selective mono-arylation, particularly at the α-position (C2 or C6). nih.gov The steric bulk of the directing group and the substituents on the piperidine ring, such as the methyl groups at C3 and C5, can influence the site selectivity of the arylation. researchgate.netnih.gov

Photoredox catalysis has also emerged as a mild and efficient tool for the C–H arylation of piperidines. thieme-connect.comlookchem.com This method often proceeds through a cascade reaction involving an initial unselective arylation followed by a slower, thermodynamically controlled epimerization to yield the most stable diastereomer with high selectivity. thieme-connect.com

Beyond direct C-H activation, functionalization can be achieved through classical approaches. For example, a piperidone precursor can be reacted with lithiated heteroaromatic compounds, followed by further synthetic manipulations to install the desired functionality. nih.gov This approach has been used to synthesize piperidines bearing substituted heteroaromatic carbonyl groups at the 4-position as potent ligands for the vesicular acetylcholine (B1216132) transporter. nih.gov

| Method | Catalyst/Reagent | Typical Position of Functionalization | Key Features | Reference |

|---|---|---|---|---|

| Directed C–H Arylation | Palladium | C4 | Requires a directing group; high regio- and stereoselectivity. | acs.org |

| Directed C–H Arylation | Ruthenium | C2/C6 (α-position) | Can achieve selective mono-arylation. | nih.gov |

| Photoredox C–H Arylation | Iridium photocatalyst | C2/C6 (α-position) | Mild conditions; diastereoselectivity achieved via epimerization. | thieme-connect.comlookchem.com |

| Nucleophilic Addition | Organolithium reagents | Varies (e.g., C4) | Functionalization of a piperidone precursor. | nih.gov |

Functionalization of the Methylsulfonyl Group for Enhanced Chemical Properties

The methylsulfonyl group is generally regarded as a highly stable and chemically robust functional group, prized in drug design for its ability to act as a strong hydrogen bond acceptor and to improve metabolic stability. namiki-s.co.jpresearchgate.net Direct functionalization of the methylsulfonyl group itself is challenging; however, several strategies can be employed to modulate the properties of the sulfonamide moiety.

One strategy involves the synthesis of analogs with different substituents on the sulfonyl group from the outset. Instead of using methanesulfonyl chloride, one could employ a range of arylsulfonyl chlorides or functionalized alkylsulfonyl chlorides in the initial reaction with 3,5-dimethylpiperidine. This approach allows for the introduction of diverse chemical handles and the modulation of electronic properties, lipophilicity, and solubility without altering the core piperidine scaffold.

A more advanced strategy involves the chemical transformation of the sulfone into a sulfoximine (B86345). Sulfoximines are emerging as valuable functional groups in medicinal chemistry, often serving as bioisosteres for sulfones and sulfonamides. chemrxiv.org The conversion of a sulfone to a sulfoximine introduces a nitrogen atom attached to the sulfur, which can then be further functionalized. This N-functionalization provides a new vector for chemical modification, allowing for the attachment of additional substituents to tune the molecule's properties or to serve as a linker for more complex molecular constructs like PROTACs or antibody-drug conjugates. chemrxiv.org This transformation significantly enhances the chemical versatility of the original methylsulfonyl group.

While direct deprotonation and functionalization of the methyl group on the sulfone is conceivable with very strong bases, it is a synthetically difficult transformation and generally not a preferred route for analog synthesis due to potential side reactions.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Analog Synthesis | Use of various R-SO2Cl reagents during synthesis. | Straightforward; allows wide variation of the R group (alkyl, aryl, functionalized chains). | Requires separate synthesis for each new analog. |

| Conversion to Sulfoximine | Post-synthesis oxidation and amination of the sulfone sulfur atom. | Creates a new site for N-functionalization, expanding chemical space from a single precursor. | Requires specific and sometimes harsh reaction conditions. chemrxiv.org |

Applications As Building Blocks and Precursors in Advanced Organic Synthesis

Role of 3,5-Dimethyl-1-(methylsulfonyl)piperidine in Complex Heterocycle Synthesis

The piperidine (B6355638) ring is a fundamental scaffold found in numerous biologically active compounds and natural products. nih.gov Consequently, its substituted derivatives are crucial starting materials for the synthesis of more intricate molecular architectures. The parent compound, 3,5-dimethylpiperidine (B146706), is recognized as an ideal sterically hindered secondary amine for building nitrogen-containing heterocycles. tuodaindus.com

The introduction of a methylsulfonyl (mesyl) group onto the nitrogen atom, creating this compound, serves multiple purposes in advanced synthesis. The sulfonyl group is a robust electron-withdrawing group that can influence the reactivity of the piperidine ring. More importantly, it acts as a stable protecting group that can be retained in the final molecule or potentially removed under specific conditions. Research into the systematic synthesis of various methyl-substituted piperidines has highlighted their value as building blocks. nih.govwhiterose.ac.uk In studies focused on creating diverse molecular fragments, the N-mesyl group is one of the key functionalities added to the piperidine core to generate libraries of compounds for further elaboration. nih.gov This functionalization provides a synthetically accessible handle and a specific set of physicochemical properties, making this compound a valuable intermediate for constructing complex heterocyclic systems. nih.govwhiterose.ac.uk

Use in Scaffold-Hopping and Fragment-Based Design in Chemical Research

Scaffold-hopping and fragment-based drug discovery (FBDD) are powerful strategies in modern medicinal chemistry to identify and optimize novel drug candidates.

Fragment-Based Drug Discovery (FBDD) FBDD involves screening collections of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead compounds. nih.gov Fragments typically adhere to the "rule-of-three," with a molecular weight under 300 Da and a ClogP of less than 3. whiterose.ac.uk

This compound has been identified as a key structure for FBDD campaigns. In a systematic exploration of piperidine's three-dimensional chemical space, researchers synthesized 20 distinct regio- and diastereoisomers of methyl-substituted pipecolinates. nih.govwhiterose.ac.uk To assess their suitability as 3D fragments for drug discovery, a virtual library of 80 compounds was generated by capping the piperidine nitrogen with one of four small groups: H, methyl, acetyl, or mesyl (methylsulfonyl). nih.gov The inclusion of the N-mesyl group demonstrates the direct utility of the this compound scaffold in generating fragment libraries with excellent 3D diversity and desirable molecular properties for FBDD projects. nih.govwhiterose.ac.uk

| Core Scaffold Type | Number of Isomers Synthesized | Virtual N-Capping Groups | Total Fragments in Virtual Library | Relevance |

|---|---|---|---|---|

| Methyl Substituted Pipecolinates (Piperidines) | 20 | -H, -CH₃ (Me), -COCH₃ (Ac), -SO₂CH₃ (Ms) | 80 | Demonstrates the use of the N-mesyl (methylsulfonyl) piperidine core in creating diverse 3D fragments for FBDD. nih.gov |

Scaffold-Hopping Scaffold-hopping is a strategy used to replace the core structure of a molecule with a different, often non-aromatic, scaffold while maintaining its biological activity. nih.gov This is frequently done to improve properties such as metabolic stability or to explore new intellectual property space. nih.gov Saturated heterocycles like piperidine are particularly valuable for this purpose, as they can replace flat, aromatic rings with three-dimensional structures that can present substituents in different spatial orientations. whiterose.ac.uk The availability of a wide range of synthetically accessible isomers of 3,5-dimethylpiperidine, which can be readily converted to their N-methylsulfonyl derivatives, provides a rich toolkit of 3D scaffolds for medicinal chemists to use in scaffold-hopping endeavors. nih.govwhiterose.ac.ukresearchgate.net

Precursors for Polymer and Material Science Applications (if non-clinical)

While direct applications of this compound in material science are not extensively documented, its parent compound, 3,5-dimethylpiperidine, serves as a versatile precursor and intermediate in the synthesis of various specialty chemicals and advanced materials. tuodaindus.comtuodaindus.com The functional properties of the parent amine suggest potential areas of exploration for its derivatives.

The applications of 3,5-dimethylpiperidine include:

Corrosion Inhibitors : It is used as a precursor for corrosion inhibitors, where the piperidine structure contributes to enhanced adhesion to metal surfaces. tuodaindus.com

Epoxy Curing Agents : The compound acts as a component in high-performance epoxy curing agents. tuodaindus.com

Polymer Additives : It functions as a reactive intermediate for specialty additives used in polymers and lubricants, with derivatives noted to improve thermal stability by up to 30%. tuodaindus.comtuodaindus.com

Coatings : It is a building block for UV-stabilizers in specialty coatings and helps create materials with significant rust resistance. tuodaindus.comtuodaindus.com

Zeolite Synthesis : Derivatives of 3,5-dimethylpiperidine are used as templates to help shape the porous structure of zeolites, which are important catalysts in the petrochemical industry. tuodaindus.compatsnap.com

The N-methylsulfonyl derivative, this compound, represents a functionalized version of this useful precursor. The presence of the sulfonyl group could be leveraged to create specialized polymers or materials with modified properties, such as altered solubility, thermal stability, or chemical resistance, though this remains an area for further research.

| Application Area | Specific Role | Reported Improvement | Source |

|---|---|---|---|

| Polymers & Additives | Intermediate for lubricant additives | Boosts thermal stability by 30% | tuodaindus.com |

| Coatings | Precursor for rust-resistant materials | 65% improvement in salt-spray tests | tuodaindus.com |

| Advanced Materials | Component in epoxy curing agents | High-performance applications | tuodaindus.com |

| Catalysts | Template for shaping zeolites | Produces high-purity zeolites | tuodaindus.com |

| Specialty Chemicals | Building block for UV-stabilizers | Used in specialty coatings | tuodaindus.com |

Intermediates in the Synthesis of Chemically Diverse Compound Libraries

The creation of chemically diverse compound libraries is essential for high-throughput screening and the discovery of new bioactive molecules. This compound is an exemplary intermediate for this purpose due to the structural diversity inherent in its parent scaffold.

Research has demonstrated the successful and systematic synthesis of all 20 possible regio- and diastereoisomers of methyl-substituted piperidines (in pipecolinate form). nih.govwhiterose.ac.uk This achievement is significant because it makes a large and well-defined set of 3D scaffolds readily available for library synthesis. Previously, many of these substitution patterns had not been reported, limiting their use in drug discovery programs. nih.gov

The process involves:

Systematic Synthesis : Simple and practical methods, such as pyridine (B92270) hydrogenation and base-mediated epimerization, are used to access each of the 20 piperidine isomers in a controlled manner. nih.govwhiterose.ac.uk

Library Enumeration : From this set of 20 core structures, a larger and more diverse library can be generated through chemical modification. As described in section 7.2, a virtual library of 80 unique fragments was designed by capping the piperidine nitrogen with four different functional groups. nih.gov

The N-methylsulfonyl capping reaction is a key step in this enumeration, transforming each of the 20 piperidine scaffolds into a distinct this compound isomer (or regioisomer). nih.gov This strategy allows for the rapid expansion of a small number of core intermediates into a much larger library of chemically diverse compounds, covering a wide area of 3D chemical space for screening and drug discovery efforts. nih.govwhiterose.ac.uk

Future Research Directions and Unexplored Potential of 3,5 Dimethyl 1 Methylsulfonyl Piperidine

Development of Novel Stereoselective Catalytic Synthesis Routes

The synthesis of 3,5-disubstituted piperidines with high stereocontrol remains a formidable challenge in organic synthesis. acs.orgresearchgate.net Future research into 3,5-Dimethyl-1-(methylsulfonyl)piperidine should prioritize the development of novel stereoselective catalytic routes to access its various stereoisomers in high purity. The parent 3,5-dimethylpiperidine (B146706) is typically prepared via the hydrogenation of 3,5-dimethylpyridine (B147111), which can then be sulfonylated. tuodaindus.com However, this approach often yields mixtures of cis and trans isomers that can be difficult to separate.

Prospective research should focus on asymmetric hydrogenation of a suitable pyridine (B92270) precursor, followed by sulfonylation. The use of chiral transition metal catalysts, such as those based on iridium or rhodium, could facilitate the enantioselective reduction of the pyridine ring, affording chiral 3,5-dimethylpiperidine which can then be converted to the target compound. nih.gov Another promising avenue lies in the development of catalytic asymmetric methods for the direct construction of the piperidine (B6355638) ring. Aza-Diels-Alder reactions or intramolecular cyclization of appropriately substituted acyclic precursors, catalyzed by chiral Lewis acids or organocatalysts, could provide a more direct and stereocontrolled entry to specific isomers of this compound. rsc.orgrsc.org

Furthermore, dynamic kinetic resolution strategies could be employed to convert a mixture of stereoisomers into a single desired isomer. acs.org This could involve the use of enzymes or metal catalysts that can selectively react with one isomer while epimerizing the other, thus funneling the entire mixture towards the desired product.

Exploration of Unconventional Reactivity Profiles

The N-methylsulfonyl group significantly influences the reactivity of the piperidine ring. It acts as a strong electron-withdrawing group, which can activate adjacent C-H bonds towards deprotonation and subsequent functionalization. Future research should systematically explore the deprotonation of the piperidine ring at the C2 and C6 positions, followed by reaction with various electrophiles to introduce new functional groups. This could lead to the synthesis of a diverse library of novel this compound derivatives with potential applications in medicinal chemistry and materials science.

The N-sulfonyl group can also serve as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov This would allow for the regioselective introduction of aryl, alkyl, or other functional groups at specific positions on the piperidine ring, a strategy that is currently underexplored for this particular compound. The development of such reactions would provide a powerful tool for the late-stage functionalization of the this compound scaffold, enabling the rapid generation of analogues for structure-activity relationship studies.

Moreover, the reactivity of the N-S bond itself could be exploited. Reductive cleavage of the methylsulfonyl group could provide access to the parent 3,5-dimethylpiperidine under mild conditions, making it a potentially useful protecting group in multi-step syntheses. Conversely, oxidative transformations of the sulfur atom could lead to novel hypervalent sulfur derivatives with unique properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. rsc.orgacs.orgacs.org Future research should focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. The sulfonylation of 3,5-dimethylpiperidine, for instance, could be performed in a flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher yields and purities. researchgate.net

Furthermore, the integration of the synthesis of this compound into fully automated platforms could accelerate the discovery of new derivatives with desired properties. researchgate.netresearchgate.netnih.gov Automated systems can perform multi-step syntheses, purifications, and analyses in a high-throughput manner, enabling the rapid generation and screening of compound libraries. youtube.com This would be particularly valuable for exploring the chemical space around the this compound scaffold for applications in drug discovery and materials science. The development of robust and reliable automated synthesis protocols would significantly enhance the accessibility of this compound and its analogues to the broader scientific community.

Advanced Computational Studies for Rational Design and Discovery

Computational modeling and simulation are indispensable tools in modern chemical research, providing valuable insights into molecular structure, properties, and reactivity. nih.gov Future research on this compound should leverage advanced computational methods to guide its rational design and discovery of new applications. mdpi.commdpi.comnih.gov

Density functional theory (DFT) calculations can be employed to predict the conformational preferences of the different stereoisomers of the molecule, as well as to elucidate the mechanisms of potential reactions. researchgate.net This information can be used to design more efficient and selective synthetic routes. Molecular dynamics (MD) simulations can be used to study the interactions of this compound and its derivatives with biological targets or materials interfaces, providing insights into their potential applications.

For instance, computational docking studies could be used to predict the binding affinity of derivatives for specific protein targets, guiding the design of new drug candidates. ontosight.ai Similarly, quantum mechanical calculations could be used to predict the electronic and optical properties of polymers or other materials incorporating the this compound scaffold, aiding in the design of new functional materials.

Potential for Material Science Innovations (if non-clinical)

While much of the focus on piperidine derivatives is in the realm of medicinal chemistry, the unique structural features of this compound suggest potential applications in material science. The rigid, yet conformationally mobile, piperidine ring, combined with the polar sulfonyl group, could be exploited in the design of novel polymers, liquid crystals, or organocatalysts.

Future research could explore the incorporation of this compound as a monomer in polymerization reactions. The resulting polymers could exhibit interesting thermal, mechanical, or optical properties due to the presence of the sulfonylated piperidine moiety. For example, the polarity of the sulfonyl group could enhance the polymer's affinity for certain surfaces or its ability to interact with other molecules.

Furthermore, the chiral nature of certain stereoisomers of this compound could be leveraged in the development of new chiral materials. This could include chiral stationary phases for chromatography, chiral catalysts for asymmetric synthesis, or materials with chiroptical properties. The exploration of these non-clinical applications represents a significant and largely untapped area of research for this intriguing molecule.

Q & A

Basic Research Questions

Q. How can the structure of 3,5-dimethyl-1-(methylsulfonyl)piperidine be confirmed using spectroscopic methods?